molecular formula C6H7N3O2 B1269485 5-Methyl-3-nitropyridin-2-amine CAS No. 7598-26-7

5-Methyl-3-nitropyridin-2-amine

Cat. No. B1269485
CAS RN: 7598-26-7
M. Wt: 153.14 g/mol
InChI Key: ZJKGRSJMFDIRPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methyl-3-nitropyridin-2-amine and related nitropyridines involves strategic methodologies that ensure the introduction of nitro and methyl groups at specific positions on the pyridine ring. A significant approach is the one-pot synthesis from dinitropyridone derivatives, utilizing ammonia and ketones for the regioselective introduction of substituents at the 3-position of the pyridine ring, demonstrating a versatile method for modifying the substituent at this position by altering the precursor aldehyde. The synthesis involves ring transformations and nucleophilic reactions, highlighting the compound's accessibility for further chemical exploration (Tohda et al., 1994), (Le et al., 2015).

Molecular Structure Analysis

The crystal and molecular structures of 5-Methyl-3-nitropyridin-2-amine have been elucidated through spectroscopic methods and quantum chemical calculations. These studies reveal the compound's crystallization behavior and molecular geometry, which are pivotal in understanding its chemical reactivity and physical properties. The structures are stabilized by N-H···N and N-H···O hydrogen bonds, presenting a layered arrangement crucial for its reactivity and potential applications (Bryndal et al., 2012).

Chemical Reactions and Properties

5-Methyl-3-nitropyridin-2-amine undergoes various chemical reactions, showcasing its reactivity towards nucleophiles and electrophiles. Notable reactions include nucleophilic substitution, which allows for the introduction of different functional groups, expanding its utility in organic synthesis. The compound's reaction with nitrous acid, leading to diazotisation, further exemplifies its chemical versatility and the impact of substituents on its reactivity (Kalatzis & Mastrokalos, 1977).

Physical Properties Analysis

The physical properties of 5-Methyl-3-nitropyridin-2-amine, including its crystallization, melting point, and solubility, are influenced by its molecular structure. The compound's solid-state structure, determined through X-ray crystallography, provides insights into its stability and potential applications in materials science. Its vibrational spectroscopy data, including IR and Raman spectra, are essential for characterizing the compound and understanding its intermolecular interactions (Bryndal et al., 2012).

Chemical Properties Analysis

The chemical properties of 5-Methyl-3-nitropyridin-2-amine, such as its acidity, basicity, and reactivity towards various chemical reagents, are critical for its applications in synthesis and pharmaceuticals. Studies on its nucleophilic substitution reactions highlight the compound's reactivity patterns, offering pathways for synthesizing derivatives with potential biological activity. Its behavior under different reaction conditions provides a basis for developing new synthetic methodologies and applications (Bakke et al., 2001).

Scientific Research Applications

  • Scientific Field : Organic Synthesis

    • Application Summary : “5-Methyl-3-nitropyridin-2-amine” is an important raw material and intermediate used in organic synthesis . It can be used as a biological material or organic compound for life science related research .
  • Scientific Field : Pharmaceuticals

    • Application Summary : Compounds similar to “5-Methyl-3-nitropyridin-2-amine”, such as “2-Amino-6-chloro-3-nitropyridine”, are used in the pharmaceutical industry .
  • Scientific Field : Chemical Synthesis

    • Application Summary : “5-Methyl-3-nitropyridin-2-amine” is often used as a raw material and intermediate in chemical synthesis .
  • Scientific Field : Life Science Research

    • Application Summary : Compounds similar to “5-Methyl-3-nitropyridin-2-amine”, such as “2-Amino-3-nitropyridine” and “2-Amino-5-bromo-3-nitropyridine”, can be used as biological materials or organic compounds for life science related research .
  • Scientific Field : Chemical Synthesis

    • Application Summary : “5-Methyl-3-nitropyridin-2-amine” is often used as a raw material and intermediate in chemical synthesis .
  • Scientific Field : Life Science Research

    • Application Summary : Compounds similar to “5-Methyl-3-nitropyridin-2-amine”, such as “2-Amino-3-nitropyridine” and “2-Amino-5-bromo-3-nitropyridine”, can be used as biological materials or organic compounds for life science related research .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

5-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKGRSJMFDIRPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323216
Record name 5-methyl-3-nitropyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-nitropyridin-2-amine

CAS RN

7598-26-7
Record name 7598-26-7
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Record name 5-methyl-3-nitropyridin-2-amine
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Record name 5-Methyl-3-nitropyridin-2-amine
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Synthesis routes and methods

Procedure details

2-Amino-5-methylpyridine (2.16 g, 20.0 mmol) was added into 10 mL of conc H2SO4 in portions at room temperature with stirring. To the resulting solution was added 70% (HNO3 2.0 mL, 31.5 mmol) at room temperature dropwise with stirring. The mixture was then stirred at 55° C. (bath) for 2 h, cooled to room temperature and poured into crushed ice (about 100 g). The mixture was basified to pH 9 in ice-water bath by the addition of 40% aq. NaOH dropwise and the mixture was extracted with CHCl3 (5×25 mL). The CHCl3 extracts were combined, washed with brine (20 mL), dried (MgSO4), and rota-evaporated to dryness to give 770 mg (25% ) of 38 as a bright yellow powder, mp 175°-6° C. 1H NMR (CDCl3) δ2.291 (s, 3H), 6.556 (bs, 2H), 8.219 (s, 1H), 8.237 (s, 1H).
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NN Smolyar, YM Yutilov - Russian Journal of Organic Chemistry, 2009 - Springer
… XIV was synthesized from 1.53 g (10 mmol) of 5-methyl-3-nitropyridin-2-amine (XIII) and 10 ml (~200 mmol) of hydrazine hydrate as described above for compound XI (method a). Yield …
Number of citations: 5 link.springer.com

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